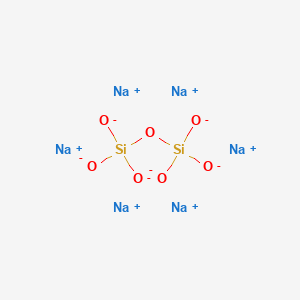
Hexasodium diorthosilicate
概述
描述
Hexasodium diorthosilicate is a compound that is commonly used in scientific research. It is also known as sodium silicate or water glass. This compound is formed by combining sodium carbonate and silicon dioxide. It has various applications in the field of science, including its use as a catalyst, a binding agent, and a stabilizer.
科学研究应用
Hexasodium diorthosilicate has various scientific research applications. It is commonly used as a catalyst in the production of biodiesel from vegetable oils. It also has applications in the production of ceramics, detergents, and paper. In addition, hexasodium diorthosilicate is used as a binding agent in the construction industry. It is also used as a stabilizer for soil and as a flocculating agent in wastewater treatment.
作用机制
The mechanism of action of hexasodium diorthosilicate is not fully understood. However, it is believed that the compound works by forming a protective layer on the surface of the material it is applied to. This layer prevents the material from breaking down or reacting with other substances. In addition, hexasodium diorthosilicate is believed to work by increasing the pH of the solution it is added to, which can have various effects on the chemical reactions that occur.
生化和生理效应
Hexasodium diorthosilicate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be safe for use in laboratory experiments. In addition, it has been found to have low toxicity and low environmental impact.
实验室实验的优点和局限性
The advantages of using hexasodium diorthosilicate in laboratory experiments include its low toxicity, low environmental impact, and ability to act as a stabilizer and binding agent. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are many future directions for the use of hexasodium diorthosilicate in scientific research. One area of research is its potential use as a catalyst for the production of biofuels. Another area of research is its use as a binding agent in the construction industry. In addition, there is potential for hexasodium diorthosilicate to be used as a flocculating agent in wastewater treatment. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
Hexasodium diorthosilicate is a compound that has various applications in scientific research. It is commonly used as a catalyst, a binding agent, and a stabilizer. Its mechanism of action is not fully understood, but it is believed to work by forming a protective layer on the surface of the material it is applied to. Hexasodium diorthosilicate has low toxicity and low environmental impact, making it safe for use in laboratory experiments. There are many future directions for the use of this compound in scientific research, and further research is needed to fully understand its potential applications.
属性
CAS 编号 |
15593-82-5 |
|---|---|
产品名称 |
Hexasodium diorthosilicate |
分子式 |
Na6O7Si2 |
分子量 |
306.1 g/mol |
IUPAC 名称 |
hexasodium;trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/6Na.O7Si2/c;;;;;;1-8(2,3)7-9(4,5)6/q6*+1;-6 |
InChI 键 |
PMYUVOOOQDGQNW-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
其他 CAS 编号 |
15593-82-5 |
相关CAS编号 |
1344-09-8 (Parent) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

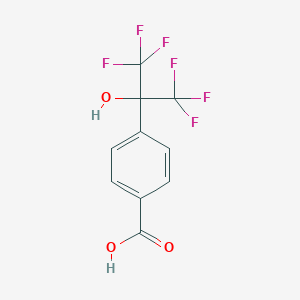
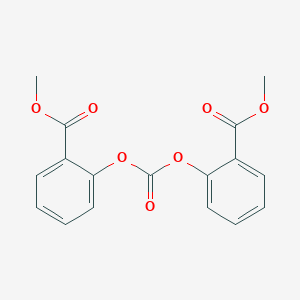
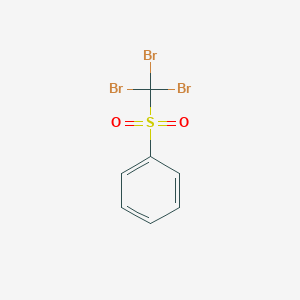
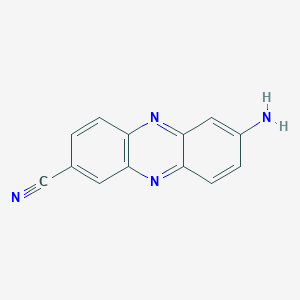
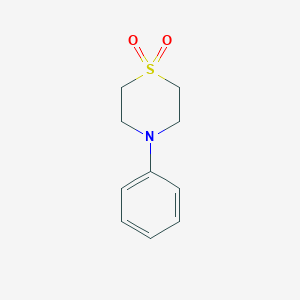
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)





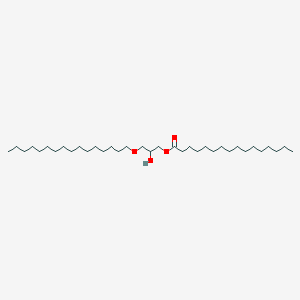

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)